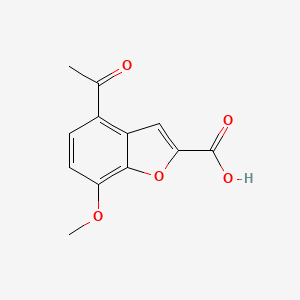

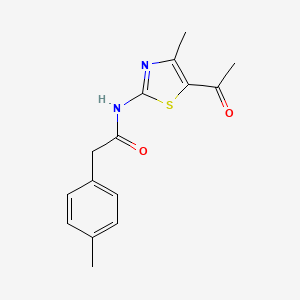

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method constructs a complex benzofuran derivative using a unique free radical cyclization cascade .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can vary depending on the substituents and reaction conditions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, and good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis

The physical form of this compound is solid . Its molecular weight is 234.21 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocycles

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is utilized in the synthesis of novel heterocyclic compounds. This includes the creation of polycyclic heteroaromatic compounds where the benzofuran ring is fused or bound to various other heterocyclic systems such as pyrido[1,4]benzothiazine, thiazole, pyridine, and others through versatile reaction strategies (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Anticholinesterase Activity

Research involving the reductive cyclization of derivatives related to this compound has led to the discovery of compounds that show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate the potential of benzofuran derivatives in the development of treatments for conditions related to cholinesterase activity, such as Alzheimer's disease (Luo et al., 2005).

Antimicrobial and Antioxidant Properties

Benzofuran compounds, including those derived from this compound, have been synthesized and evaluated for antimicrobial and antioxidant activities. This research highlights the broad spectrum of biological activities that benzofuran derivatives can exhibit, making them candidates for pharmaceutical development (Rangaswamy, Kumar, Harini, & Naik, 2017).

Anti-Inflammatory and Analgesic Agents

Derivatives from this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The synthesis of novel compounds and their evaluation in terms of cyclooxygenase inhibition and analgesic activity provide insight into the therapeutic potential of benzofuran derivatives in treating pain and inflammation (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Novel Synthesis Approaches

Innovative synthetic methodologies involving this compound derivatives have been developed. This includes multicomponent reactions that lead to the formation of previously unknown compounds, demonstrating the versatility of benzofuran derivatives in organic synthesis (Lichitsky, Komogortsev, & Melekhina, 2022).

Wirkmechanismus

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, depending on the specific compound and target .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects .

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research in this area could focus on developing promising compounds with target therapy potentials and little side effects .

Eigenschaften

IUPAC Name |

4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJZCFGUIUGHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2712909.png)

![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)

![2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B2712927.png)